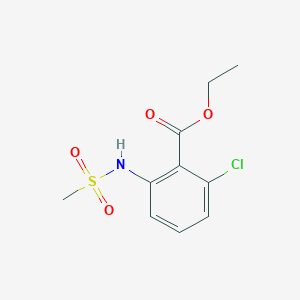

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-chloro-6-(methanesulfonamido)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-3-16-10(13)9-7(11)5-4-6-8(9)12-17(2,14)15/h4-6,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQFQSWXBYOKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Foreword: The Strategic Importance of Substituted Benzoates

In the landscape of modern drug discovery and materials science, the substituted benzoate scaffold remains a cornerstone of molecular design. Its inherent stability, coupled with the rich possibilities for functionalization, allows for the precise tuning of steric and electronic properties. Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a compound of particular interest, embodying a convergence of key functional groups: a halogen for potential cross-coupling reactions, a sulfonamide moiety prevalent in a wide array of therapeutic agents, and an ethyl ester providing a handle for further modification or influencing pharmacokinetic properties. This guide provides a detailed, field-proven framework for the synthesis and rigorous characterization of this valuable research chemical, intended for professionals engaged in synthetic chemistry and pharmaceutical development.

Part 1: Synthesis Methodology

The synthesis of this compound is predicated on a logical and efficient pathway, beginning with a commercially available precursor. The chosen strategy emphasizes procedural robustness and high yield, transforming a simple substituted aniline into the target molecule through a standard, yet critical, sulfonylation reaction.

Synthetic Design & Rationale

The retrosynthetic analysis points to a straightforward disconnection at the nitrogen-sulfur bond. The most direct approach involves the reaction of a suitable amino-benzoate precursor with methanesulfonyl chloride.

-

Starting Material Selection: Ethyl 2-amino-6-chlorobenzoate is the ideal starting material. Its existing chloro and ethyl ester functionalities obviate the need for additional protection or installation steps, streamlining the synthesis.

-

Core Reaction: The formation of the sulfonamide bond is achieved via nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur of methanesulfonyl chloride (MsCl).

-

Catalysis/Reaction Conditions: The reaction liberates hydrochloric acid (HCl) as a byproduct. Therefore, the inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the acid and drive the reaction to completion. Pyridine is often chosen as it can also serve as the solvent. The reaction is typically performed at a reduced temperature initially to control the exothermic nature of the acylation, followed by a period at room temperature to ensure complete conversion.

Visualizing the Synthetic Workflow

The following diagram outlines the single-step transformation from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution, followed by the characterization outlined in Part 2, confirms the synthesis.

Reagents and Materials:

-

Ethyl 2-amino-6-chlorobenzoate (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Pyridine (anhydrous, as solvent)

-

Dichloromethane (DCM, for extraction)

-

1 M Hydrochloric acid (for work-up)

-

Saturated sodium bicarbonate solution (for work-up)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Ethyl 2-amino-6-chlorobenzoate (1.0 eq).

-

Dissolution: Add anhydrous pyridine to dissolve the starting material completely. Cool the flask to 0°C using an ice-water bath.

-

Reagent Addition: While stirring, add methanesulfonyl chloride (1.2 eq) dropwise to the solution over 10-15 minutes. The dropwise addition is crucial to manage the exothermicity of the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl and DCM. The acid will neutralize the excess pyridine.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers.

-

-

Work-up - Washing:

-

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. The complementary nature of the following techniques provides an authoritative and self-validating confirmation of the target molecule.[1]

Visualizing the Characterization Logic

The confirmation of the final product follows a logical workflow where each analysis provides a piece of the structural puzzle.

Caption: Logical workflow for the structural elucidation of the target compound.

Predicted Analytical Data

The following tables summarize the expected data from standard analytical techniques for this compound (Molecular Formula: C₁₀H₁₂ClNO₄S, Molecular Weight: 277.72 g/mol ).[][3]

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.8 | m | 3H | Ar-H | Aromatic protons on the benzene ring. The specific pattern will be complex due to substitution. |

| ~6.8 - 7.0 | s (broad) | 1H | N-H | The sulfonamide proton is typically broad and may exchange with D₂O. |

| 4.41 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group (J ≈ 7.1 Hz). |

| 3.10 | s | 3H | -S(=O)₂-CH₃ | Methyl protons of the sulfonamide group, appearing as a sharp singlet. |

| 1.40 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group (J ≈ 7.1 Hz). |

Note: ¹H NMR data for similar ethyl benzoate structures can be referenced for comparison.[4][5]

Table 2: Predicted Key ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O (Ester) | Carbonyl carbon of the ester group. |

| ~125 - 140 | Ar-C | Aromatic carbons. Carbons attached to heteroatoms will be shifted further. |

| ~62 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~40 | -S(=O)₂-C H₃ | Methyl carbon of the sulfonamide group. |

| ~14 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Table 3: Mass Spectrometry (Electron Ionization, EI-MS)

| m/z Value | Assignment | Rationale |

| 277 / 279 | [M]⁺ / [M+2]⁺ | Molecular ion peaks. The presence of a chlorine atom results in a characteristic ~3:1 isotopic pattern. |

| 232 / 234 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester is a common fragmentation pathway. |

| 198 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |

Note: Fragmentation patterns of related chloro-substituted aromatic compounds can provide further insight.[6]

Table 4: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3250 | N-H stretch | Characteristic stretch for the sulfonamide N-H bond. |

| ~3000-3100 | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2850-2980 | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. |

| ~1725 | C=O stretch (Ester) | Strong, sharp absorption characteristic of the ester carbonyl group. |

| ~1340 & ~1160 | Asymmetric & Symmetric S=O stretch | Two strong absorptions characteristic of the sulfonyl group in a sulfonamide. |

| ~750-800 | C-Cl stretch | Absorption for the carbon-chlorine bond. |

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. By adhering to the detailed protocols and understanding the rationale behind each step, researchers can confidently produce and verify this valuable chemical intermediate. The convergence of the described synthetic and analytical methodologies ensures a high degree of certainty in the final product's identity and purity, enabling its effective use in further research and development endeavors.

References

- Vertex AI Search. CAS 1447213-80-0 this compound.

- BLD Pharm. 1447213-80-0|this compound.

- The Royal Society of Chemistry. Supporting information.

- The Royal Society of Chemistry. General experimental procedures.

- ChemicalBook. This compound | 1447213-80-0.

-

PubMed. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][]benzothiazepin-1-ones. Available from:

Sources

- 1. 1447213-80-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1447213-80-0 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a unique molecule positioned at the intersection of several key functional groups in medicinal chemistry: a substituted benzoate ester, a halogenated aromatic ring, and a sulfonamide linkage. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and predictive insights derived from analogous structures. The following sections are designed to equip researchers with the foundational knowledge necessary for the effective handling, characterization, and application of this compound in a research and development setting.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in experimental science. This section details the known and predicted attributes of this compound.

Identity and Structure

-

Chemical Name: this compound

-

CAS Number: 1447213-80-0

-

Molecular Formula: C₁₀H₁₂ClNO₄S

-

Molecular Weight: 277.72 g/mol

Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

| Property | Predicted Value/Range | Rationale/Comparative Compounds |

| Melting Point | 130-150 °C | Based on the melting points of substituted N-phenylmethanesulfonamides and 2-chlorobenzoic acid derivatives.[1] The presence of the sulfonamide group and the chloro-substituent on the aromatic ring is expected to result in a crystalline solid with a relatively high melting point due to strong intermolecular interactions. |

| Boiling Point | > 300 °C (decomposes) | Benzoate esters typically have high boiling points.[2][3][4][5] Given the molecular weight and polar functional groups of the target molecule, significant thermal energy would be required for vaporization, likely leading to decomposition before a boiling point is reached at atmospheric pressure. |

| Solubility | ||

| Water | Sparingly soluble | Sulfonamides exhibit a wide range of water solubilities, often dependent on pH.[6][7] The presence of the ethyl ester group decreases aqueous solubility compared to the corresponding carboxylic acid. |

| Organic Solvents | Soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform). Moderately soluble in alcohols (e.g., ethanol, methanol). Sparingly soluble in nonpolar solvents (e.g., hexane, toluene). | The polarity of the sulfonamide and ester groups suggests good solubility in polar organic solvents.[8][9] |

| LogP | 2.5 - 3.5 | This prediction is based on the hydrophobic contributions of the ethyl benzoate and chlorinated phenyl groups, balanced by the polar sulfonamide moiety. |

Synthesis and Purification

A robust synthetic protocol is essential for obtaining high-purity material for research purposes. The following outlines a plausible, multi-step synthesis for this compound, based on established organic chemistry transformations.

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Esterification of 2-Chloro-6-nitrobenzoic acid

This procedure is adapted from standard Fischer esterification methods.[10][11][12]

-

To a solution of 2-Chloro-6-nitrobenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-Chloro-6-nitrobenzoate.

Step 2: Reduction of the Nitro Group

This step utilizes a standard catalytic hydrogenation for the reduction of an aromatic nitro group.

-

Dissolve Ethyl 2-Chloro-6-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

-

Add Palladium on carbon (10% w/w, 0.05-0.1 eq) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain Ethyl 2-Amino-6-chlorobenzoate.

Step 3: Sulfonylation of the Aniline

This protocol is based on the Hinsberg reaction for the synthesis of sulfonamides.[13][14]

-

Dissolve Ethyl 2-Amino-6-chlorobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5-2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1-1.2 eq).

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the final product, this compound.

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity and purity of the synthesized compound. This section details the expected spectral data based on the known characteristics of its constituent functional groups.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (Ar-H): Multiplets in the range of 7.0-8.0 ppm. Ethyl ester protons (-OCH₂CH₃): A quartet around 4.3 ppm and a triplet around 1.3 ppm. Sulfonamide proton (-SO₂NH-): A broad singlet, the chemical shift of which is solvent-dependent. Methylsulfonamido protons (-SO₂CH₃): A singlet around 3.0 ppm. |

| ¹³C NMR | Aromatic carbons: Peaks in the range of 120-140 ppm. Carbonyl carbon (C=O): A peak around 165 ppm.[15][16][17] Ethyl ester carbons (-OCH₂CH₃): Peaks around 61 ppm and 14 ppm.[1] Methylsulfonamido carbon (-SO₂CH₃): A peak around 40 ppm. |

| Infrared (IR) | N-H stretch: A band in the region of 3200-3300 cm⁻¹. C=O stretch (ester): A strong absorption around 1720-1740 cm⁻¹. S=O stretches (sulfonamide): Two characteristic strong bands, one asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.[13][18][19][20][21] |

| Mass Spectrometry (MS) | Expected [M+H]⁺: m/z 278.0. Key fragmentation patterns for sulfonamides include cleavage of the S-N bond and loss of SO₂.[10][11][22][23][24] |

Chromatographic Analysis Workflow

Caption: Workflow for purity assessment by HPLC/LC-MS.

Stability and Reactivity Profile

Understanding the stability and potential degradation pathways of a compound is critical for its handling, storage, and application in various experimental conditions.

Hydrolytic Stability

Sulfonamides are generally considered to be hydrolytically stable under neutral and alkaline conditions.[12][25][26] However, under acidic conditions, cleavage of the S-N bond can occur, particularly with elevated temperatures.[27] The ester functional group is also susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

Photostability

Aromatic sulfonamides can be susceptible to photodegradation upon exposure to UV light.[28][29] The aromatic ring acts as a chromophore, and degradation can involve the sulfonamide linkage. It is recommended to store the compound in amber vials and protect it from direct light, especially when in solution.[30]

Thermal Stability

As indicated by the predicted high boiling point, the compound is expected to be a thermally stable solid. However, prolonged exposure to high temperatures, particularly above its melting point, will likely lead to decomposition. Differential Scanning Calorimetry (DSC) would be the ideal technique to experimentally determine its thermal stability profile.

Safety and Handling

General Handling

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Hazard Identification

While a specific safety data sheet (SDS) for this compound is not publicly available, based on its functional groups, it should be treated as a potential irritant.[31][32]

Conclusion

This compound is a compound with significant potential in medicinal chemistry and related fields. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for its synthesis and analysis. By understanding these fundamental characteristics, researchers can confidently and effectively utilize this molecule in their discovery and development endeavors.

References

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.

- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.

- Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 417-418, 173-181.

- Sun, W., & Wang, Y. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 21(4), 653–661.

- Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 417-418, 173-181.

- Request PDF. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.

- Li, X., & Cole, R. B. (2006). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 71(1), 139-146.

- Request PDF. (2025). Hydrolysis of sulphonamides in aqueous solutions.

- Vione, D., Minero, C., & Chiron, S. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate. Journal of Environmental Science and Health, Part B, 49(3), 200-211.

- Benchchem. (n.d.). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.

- Çıkla, Y., & Çıkla, P. (2007). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Magnetic Resonance in Chemistry, 45(1), 87-89.

- Petala, E., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9899-9907.

- T3DB. (n.d.).

- Arkat USA. (n.d.). O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society (Resumed), 669.

- PubChem. (n.d.).

- The Good Scents Company. (n.d.).

- Alfa Aesar. (2011).

- Brainly. (2023). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum.

- Filo. (2025).

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-238.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- Sigma-Aldrich. (2025).

- CONICET. (2005).

- The Royal Society of Chemistry. (n.d.). The infrared spectra of some sulphonamides.

- Wikipedia. (n.d.).

- Martin, A., Newburger, J., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665.

- Semantic Scholar. (n.d.). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism.

- Paruta, A. N., & Irani, S. A. (1966). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 55(10), 1060-1064.

- Sigma-Aldrich. (2024).

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.

- IUPAC-NIST Solubility D

- Reed, R. A. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology, 48-58.

- ChemicalBook. (n.d.).

- CHEMICAL POINT. (n.d.).

- Stenutz. (n.d.).

- Klementova, S., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6694.

- The Perfumers Apprentice. (n.d.).

- Fisher Scientific. (2025).

- Procter, D. J., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21462-21469.

- PubMed. (n.d.). [Photosensitivity caused by sulfa drugs. 3.

- Benchchem. (n.d.). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.

- PubChem. (n.d.). Methanesulfonamide, N-phenyl-.

- Organic Chemistry Portal. (n.d.).

- PubChem. (n.d.). N-methyl-N-phenylmethanesulfonamide.

- arXiv. (2025).

- ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB)

Sources

- 1. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl benzoate, 93-89-0 [thegoodscentscompany.com]

- 3. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. ethyl benzoate [stenutz.eu]

- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 15. brainly.com [brainly.com]

- 16. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 17. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism | Semantic Scholar [semanticscholar.org]

- 20. [2509.11643] Infrared Spectroradiometry of Lithium Benzoate from 21 to 235 THz [arxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. 2024.sci-hub.se [2024.sci-hub.se]

- 26. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. [Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in photosensitization by sulfamilamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 31. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 32. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, a compound of interest in medicinal chemistry and drug development. This document moves beyond a simple listing of data, offering insights into the experimental rationale and a detailed interpretation of the spectral features. The information presented herein is intended to empower researchers to confidently identify and characterize this molecule.

The structural complexity of this compound, incorporating a substituted aromatic ring, an ethyl ester, and a sulfonamide functional group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis and purity. While direct experimental spectra for this specific compound are not widely published, this guide will provide a detailed predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups. This approach not only offers a robust framework for interpreting future experimental data but also serves as an educational tool for understanding structure-spectrum correlations.

Molecular Structure:

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following protocol outlines a standard procedure for the acquisition of high-quality NMR spectra for a small organic molecule like this compound.

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.

-

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Purity: Ensure the sample is free of particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Solid impurities can degrade the quality of the spectrum by interfering with the magnetic field homogeneity.

-

Internal Standard: While modern spectrometers can use the residual solvent peak for calibration, an internal standard such as tetramethylsilane (TMS) can be added for highly accurate chemical shift referencing.

Instrumental Parameters:

A standard 400 MHz or 500 MHz NMR spectrometer is well-suited for the analysis of this molecule.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is generally appropriate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is suitable to cover the expected range of proton resonances.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

Spectral Width: A spectral width of 200-220 ppm will encompass the expected chemical shifts for organic molecules.

-

Caption: General workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.2 | Multiplet | 3H | Aromatic protons (H-3, H-4, H-5) |

| ~7.0 | Singlet | 1H | N-H proton of the sulfonamide |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~3.1 | Singlet | 3H | -SO₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Region (δ 8.0 - 7.2): The three protons on the benzene ring will appear as a complex multiplet due to their coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro, ester, and sulfonamido groups.

-

Sulfonamide Proton (δ ~7.0): The N-H proton of the sulfonamide group is expected to appear as a broad singlet. Its chemical shift can be variable and may be affected by concentration and temperature.

-

Ethyl Ester Protons (δ ~4.4 and ~1.4): The ethyl group will give rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7 Hz.

-

Methylsulfonamide Protons (δ ~3.1): The three protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ will likely display the following resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~140 | C-2 (ipso-Cl) |

| ~138 | C-6 (ipso-N) |

| ~133 | C-4 |

| ~129 | C-5 |

| ~125 | C-3 |

| ~120 | C-1 (ipso-ester) |

| ~62 | -OCH₂CH₃ |

| ~40 | -SO₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~165): The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum.

-

Aromatic Carbons (δ ~140 - 120): The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons directly attached to the electronegative chlorine and nitrogen atoms (C-2 and C-6) will be significantly deshielded.

-

Ethyl Ester Carbons (δ ~62 and ~14): The methylene carbon (-OCH₂-) will appear around 62 ppm, and the methyl carbon (-CH₃) will be upfield at approximately 14 ppm.

-

Methylsulfonamide Carbon (δ ~40): The methyl carbon of the sulfonamide group is expected around 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powder samples, requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3250 | N-H stretch | Sulfonamide (-SO₂NH-) |

| ~3100-3000 | C-H stretch (aromatic) | Benzene ring |

| ~2980-2850 | C-H stretch (aliphatic) | Ethyl and methyl groups |

| ~1730 | C=O stretch | Ester |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1340 and ~1160 | Asymmetric and symmetric SO₂ stretch | Sulfonamide (-SO₂NH-) |

| ~1250 | C-O stretch | Ester |

| ~800-750 | C-Cl stretch | Aryl chloride |

Interpretation:

-

N-H Stretch (~3250 cm⁻¹): A prominent peak in this region is characteristic of the N-H bond in the sulfonamide group.

-

C=O Stretch (~1730 cm⁻¹): A strong, sharp absorption band in this region is indicative of the ester carbonyl group.

-

SO₂ Stretches (~1340 and ~1160 cm⁻¹): Two strong absorption bands are the hallmark of the sulfonyl group, corresponding to its asymmetric and symmetric stretching vibrations.[1]

-

Aromatic and Aliphatic C-H Stretches: These will appear in their respective characteristic regions.

-

C-O and C-Cl Stretches: These will be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

-

Sample Introduction: The sample, which must be volatile and thermally stable, can be introduced directly into the ion source via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For a solid sample like this compound, a direct insertion probe is a suitable method.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₀H₁₂ClNO₄S, with a molecular weight of 277.72 g/mol .

Key Predicted Fragments:

-

Molecular Ion (M⁺): A peak at m/z 277 is expected for the molecular ion. The presence of chlorine will result in a characteristic M+2 peak at m/z 279 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom.

-

Loss of Ethoxy Group (-OCH₂CH₃): A fragment at m/z 232, corresponding to the loss of the ethoxy radical.

-

Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 213.[]

-

Benzoyl Cation Derivative: A fragment corresponding to the [M - OCH₂CH₃ - SO₂]⁺ ion.

-

Loss of the Ethyl Group (-CH₂CH₃): A fragment at m/z 248.

-

Methylsulfonamide Fragment: Fragments related to the methylsulfonamide moiety.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The provided experimental protocols are based on established, reliable methods for the analysis of small organic molecules. The interpretation of the predicted spectra is grounded in the fundamental principles of spectroscopy and the known characteristics of the constituent functional groups. This document serves as a valuable resource for researchers in the synthesis, identification, and quality control of this and structurally related compounds.

References

- Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of the Pharmaceutical Society of Japan, 87(1), 57-62.

- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(19), 3051-3058.

-

Accela ChemBio Inc. (n.d.). Product List. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, with the Chemical Abstracts Service (CAS) number 1447213-80-0 , is a synthetic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. Its structure, which incorporates a sulfonamide group attached to a substituted benzoic acid ester, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, including antibacterial, anticancer, and anti-inflammatory agents. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential biological applications of this compound, grounded in the current scientific literature.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 1447213-80-0 | [1][2][3] |

| Molecular Formula | C10H12ClNO4S | [1][2][3] |

| Molecular Weight | 277.72 g/mol | [1][2][3] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1Cl)NS(=O)(=O)C | [4] |

| InChI | InChI=1S/C10H12ClNO4S/c1-3-15-10(14)8-5-4-6-9(11)7(8)12-17(2,15)16 | [4] |

| Hazard Statements | H302 (Harmful if swallowed) | [1] |

| Precautionary Statements | P264, P270, P301+P312, P330 | [1] |

For research and development use only. Not for human or other use.

Proposed Synthesis of this compound

Sources

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Lynchpin Intermediate: A Technical Guide to Ethyl 2-Chloro-6-(methylsulfonamido)benzoate in Modern Drug Synthesis

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with a series of meticulously planned chemical transformations. Central to this endeavor are the chemical intermediates—compounds that, while not present in the final drug, are crucial for its construction. This guide delves into the chemistry and application of one such pivotal intermediate: Ethyl 2-Chloro-6-(methylsulfonamido)benzoate . With the CAS Number 1447213-80-0, this unassuming molecule has emerged as a key building block, most notably in the synthesis of targeted cancer therapies like Quizartinib.[1]

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It will provide an in-depth exploration of the synthesis of this compound, a detailed protocol for its application as a chemical intermediate, and an analysis of the chemical principles that underpin its utility. Our focus will be on providing not just a series of steps, but a deeper understanding of the causality behind the experimental choices, empowering scientists to not only replicate but also innovate upon these methods.

Physicochemical Properties and Structural Attributes

A thorough understanding of a chemical intermediate begins with its fundamental properties. This data is essential for reaction design, purification, and safety considerations.

| Property | Value | Source |

| CAS Number | 1447213-80-0 | |

| Molecular Formula | C10H12ClNO4S | |

| Molecular Weight | 277.72 g/mol | |

| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1Cl)NS(=O)(=O)C | |

| InChI Key | CVWXJKQAOSCOAB-UHFFFAOYSA-N |

The structure of this compound is characterized by a highly substituted benzene ring. The presence of an ethyl ester, a chloro group, and a methylsulfonamido group at specific positions makes it a versatile precursor for complex molecular architectures. The chloro and methylsulfonamido groups, in particular, are key functional handles that can be selectively targeted in subsequent synthetic steps.

Synthesis of this compound: A Proposed Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Three-Step Synthesis

The following protocol is a detailed, practical guide for the synthesis of this compound, based on the proposed pathway.

Step 1: Esterification of 2-Chloro-6-nitrobenzoic acid

-

Rationale: The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a standard Fischer esterification reaction, catalyzed by a strong acid, which prevents the carboxylic acid from interfering in the subsequent reduction and sulfonylation steps.

-

Procedure:

-

To a solution of 2-chloro-6-nitrobenzoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Ethyl 2-chloro-6-nitrobenzoate as a crude product, which can be used in the next step without further purification.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is selectively reduced to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an ammonium chloride solution, a method known as the Béchamp reduction. This method is preferred for its relatively mild conditions and cost-effectiveness.[2]

-

Procedure:

-

To a suspension of iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and add a solution of Ethyl 2-chloro-6-nitrobenzoate (1.0 eq) in ethanol dropwise.

-

Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 2-amino-6-chlorobenzoate.

-

Step 3: Sulfonylation of the Amino Group

-

Rationale: The final step involves the formation of the sulfonamide bond. The primary amine is reacted with methanesulfonyl chloride in the presence of a base, typically pyridine, which acts as both a solvent and an acid scavenger.

-

Procedure:

-

Dissolve Ethyl 2-amino-6-chlorobenzoate (1.0 eq) in pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

-

| Step | Reactants | Reagents/Solvents | Typical Yield (%) | Purity (%) |

| 1 | 2-Chloro-6-nitrobenzoic acid | Ethanol, H₂SO₄ | 90-95 | >95 (crude) |

| 2 | Ethyl 2-chloro-6-nitrobenzoate | Fe, NH₄Cl, Ethanol/Water | 85-90 | >90 (crude) |

| 3 | Ethyl 2-amino-6-chlorobenzoate | Methanesulfonyl chloride, Pyridine | 75-85 | >98 (after chromatography) |

Role as a Key Intermediate in the Synthesis of Quizartinib

This compound is a critical intermediate in the synthesis of Quizartinib, a potent and selective FLT3 inhibitor used for the treatment of acute myeloid leukemia (AML).[1] Its role is to introduce a key structural motif into the core of the Quizartinib molecule through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.

Caption: Role of the intermediate in Quizartinib synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

The coupling of this compound with an appropriate aniline derivative is a crucial C-N bond-forming reaction. The Buchwald-Hartwig amination is a powerful and versatile method for such transformations.[3]

-

Rationale: This palladium-catalyzed cross-coupling reaction allows for the formation of an aryl-amine bond under relatively mild conditions with high functional group tolerance. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and purity.

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the aniline derivative (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

-

Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq) and a dry, aprotic solvent (e.g., dioxane or toluene).

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.

-

Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled product.

-

Conclusion: An Enabling Intermediate for Drug Discovery

This compound exemplifies the critical role of well-designed chemical intermediates in modern drug discovery and development. Its synthesis, while requiring a multi-step sequence, is based on robust and scalable chemical reactions. Its strategic application in the synthesis of complex pharmaceutical agents like Quizartinib highlights its value as a versatile building block. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this important intermediate in their own synthetic endeavors, fostering further innovation in the field of medicinal chemistry.

References

- Mizuno, Y., et al. (1952). Nitration of 2-chlorobenzothiazole. Journal of the Pharmaceutical Society of Japan, 72, 743-745.

- Zhao, K. T., Zhang, L. X., & Tang, C. L. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(1), 48-52.

- Google Patents. (2021).

-

Wikipedia. (2023). Quizartinib. Retrieved from [Link]

- Google Patents. (2008).

- Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.

-

Justia Patents. (1991). Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 2-Chloro-3-(2,5-dichloro-4-methylthio-phenoxy)-6-nitro-N-benzyl-aniline. Retrieved from [Link]

- Indian Journal of Chemistry. (2023). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).

-

National Institutes of Health. (2019). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]

-

PubMed. (2012). Ethyl 2-[4-(2-chloro-benzo-yl)-2,6-di-methyl-phen-oxy]ethano-ate. Retrieved from [Link]

-

ResearchGate. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

- European Patent Office. (2011). Method for the preparation of 2-amino-6-ethylbenzoic acid. EP 2316818 A1.

Sources

The Substituted Benzoate Scaffold: A Privileged Motif for the Discovery of Novel Kinase Inhibitors

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases, as central regulators of cellular signaling, remain a paramount target class for therapeutic intervention, particularly in oncology. The relentless pursuit of novel, selective, and potent kinase inhibitors has led to the exploration of a vast chemical space. Within this landscape, the substituted benzoate scaffold has emerged as a highly versatile and privileged motif. Its inherent structural and chemical properties—notably its ability to engage in critical hydrogen bonding interactions with the kinase hinge region and its amenability to synthetic diversification—make it an ideal starting point for fragment-based and scaffold-based drug discovery campaigns. This technical guide provides an in-depth exploration of the core principles, strategic considerations, and practical methodologies for leveraging substituted benzoate scaffolds in the design and development of next-generation kinase inhibitors. We will dissect the causal logic behind experimental choices, from initial library synthesis to comprehensive biological evaluation, providing a self-validating framework for researchers in the field.

Introduction: The Rationale for the Benzoate Scaffold in Kinase Inhibition

The human kinome comprises over 500 protein kinases that regulate a vast number of cellular processes through phosphorylation. Their dysregulation is a hallmark of numerous diseases, making them a major focus of drug discovery. The ATP-binding site, a conserved feature across the kinome, presents both an opportunity and a challenge for the design of small molecule inhibitors. Achieving selectivity for a specific kinase while avoiding off-target effects is a primary hurdle in the development of safe and effective therapeutics.

The strategy of scaffold-based drug design offers a powerful paradigm to address this challenge. This approach begins with a core molecular structure, or scaffold, that possesses favorable properties for binding to a target class, and then systematically modifies it to optimize potency and selectivity. The substituted benzoate scaffold is an exemplary starting point for kinase inhibitor discovery for several key reasons:

-

Mimicry of the Adenine Moiety of ATP: The aromatic ring and the carboxylic acid group of the benzoate can mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to effectively compete for binding at the catalytic site of many kinases.

-

Hinge-Binding Potential: The carboxylic acid is an excellent hydrogen bond donor and acceptor, capable of forming crucial interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is a cornerstone of many potent and selective kinase inhibitors.

-

Synthetic Tractability: The benzoic acid core is readily available and its derivatization is well-established in medicinal chemistry. This allows for the efficient synthesis of large, diverse libraries of compounds with various substituents on the aromatic ring, facilitating extensive Structure-Activity Relationship (SAR) studies.

-

Favorable Physicochemical Properties: The benzoate scaffold generally imparts drug-like properties, and its characteristics can be fine-tuned through substitution to optimize solubility, permeability, and metabolic stability.

This guide will elaborate on the practical application of these principles, providing a roadmap from conceptual design to preclinical evaluation.

Designing and Synthesizing a Substituted Benzoate Kinase Inhibitor Library

The initial phase of a discovery campaign centers on the creation of a focused library of compounds to screen against the kinase target(s) of interest. This process involves rational design considerations followed by robust synthetic execution.

Design Strategy: A Fragment-Based Approach

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel chemical starting points. Fragments are small, low-molecular-weight compounds that are screened for weak but efficient binding to the target. The substituted benzoate can be considered an ideal fragment due to its potential for high "ligand efficiency"—achieving significant binding affinity relative to its small size.

The design of a benzoate library should aim to explore chemical diversity at various positions on the phenyl ring (ortho, meta, and para). The choice of substituents should be guided by the desire to probe different types of interactions within the ATP-binding site:

-

Hydrogen Bonding: Introducing groups like amines, hydroxyls, and amides.

-

Hydrophobic Interactions: Incorporating alkyl and aryl groups.

-

Halogen Bonding: Utilizing fluorine, chlorine, and bromine substituents, which can form specific, favorable interactions.

-

Modulation of Physicochemical Properties: Varying substituents to alter pKa, lipophilicity (LogP), and polar surface area.

The following diagram illustrates the logical workflow for library design and initial screening.

Caption: Workflow for Benzoate Library Design and Screening.

Protocol: Parallel Synthesis of a Substituted Benzamide Library

A common and efficient method for generating a diverse library from a benzoic acid core is through amide coupling. This protocol outlines a general procedure for the parallel synthesis of a benzamide library in a 96-well plate format.

Materials:

-

A diverse set of substituted benzoic acids.

-

A diverse set of primary and secondary amines.

-

Coupling agents (e.g., HATU, HBTU).

-

Base (e.g., DIPEA).

-

Solvent (e.g., DMF, DMSO).

-

96-well reaction blocks.

-

Automated liquid handler (optional).

-

LC-MS for reaction monitoring and purification.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare stock solutions of each benzoic acid, amine, coupling agent, and base in a suitable solvent (e.g., DMF) at a concentration of 0.2 M.

-

Reaction Setup: In each well of a 96-well reaction block, combine:

-

100 µL of a unique benzoic acid stock solution (0.02 mmol).

-

100 µL of a unique amine stock solution (0.02 mmol).

-

110 µL of the coupling agent stock solution (0.022 mmol, 1.1 eq).

-

120 µL of the DIPEA stock solution (0.024 mmol, 1.2 eq).

-

-

Reaction Incubation: Seal the reaction block and shake at room temperature for 12-18 hours.

-

Reaction Quench and Work-up (optional): For initial screening, the crude reaction mixture can often be used directly after dilution. For more sensitive assays, a simple liquid-liquid extraction or solid-phase extraction (SPE) work-up can be performed in the 96-well format.

-

Analysis and Purification:

-

Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.

-

Purify the crude products using mass-directed preparative HPLC.

-

-

Compound Management: Lyophilize the purified compounds and prepare stock solutions in DMSO for biological screening.

Self-Validation: Each reaction plate should include control reactions, such as a known successful coupling reaction and a reaction with no coupling agent, to ensure the process is working as expected. Purity of final compounds should be confirmed by LC-MS and/or NMR for key hits.

In Vitro Biochemical Assays for Potency and Selectivity

Once a library is synthesized, the next critical step is to evaluate the inhibitory activity of each compound against the target kinase(s). This is typically done using in vitro biochemical assays that measure the direct inhibition of the kinase's enzymatic activity.

Protocol: Luminescence-Based In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant kinase of interest.

-

Specific kinase substrate peptide.

-

ATP.

-

Test compounds (substituted benzoates) serially diluted in DMSO.

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

96-well or 384-well white assay plates.

-

Plate reader capable of measuring luminescence.

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a white assay plate, add 1 µL of the serially diluted compound or DMSO control to each well.

-

Kinase Reaction Setup:

-

Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically, typically at or below the Km for the substrate and ATP.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Prepare an ATP solution in kinase assay buffer.

-

Initiate the reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Trustworthiness through Controls: Each assay plate must include:

-

Positive Control: A known, potent inhibitor of the kinase (e.g., Staurosporine) to confirm assay sensitivity.

-

Negative Control: DMSO vehicle only, representing 100% kinase activity.

-

No Enzyme Control: To determine background signal.

Kinome-Wide Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding a compound's selectivity profile across the human kinome. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities. Services like Reaction Biology's HotSpot™ or DiscoveRx's KINOMEscan™ offer comprehensive screening of a compound against a large panel of kinases (often >400). This provides a "Selectivity Score" and identifies potential off-target liabilities early in the discovery process.

The following diagram illustrates the concept of selectivity profiling.

Caption: Kinome-wide selectivity profiling workflow.

Cellular Assays: Validating Target Engagement and Functional Effects

While biochemical assays are essential for determining direct inhibitory potency, they do not reflect the complex environment inside a living cell. Cell-based assays are therefore a crucial next step to validate that a compound can enter cells, engage its target kinase, and elicit a desired biological response.

Target Engagement Assays

These assays confirm that the inhibitor is binding to its intended target within the cell.

-

Western Blotting: This is a standard method to assess the phosphorylation status of a kinase's direct downstream substrate. A potent inhibitor should lead to a dose-dependent decrease in the phosphorylation of the substrate, without affecting the total protein levels of the kinase or the substrate.

-

NanoBRET™ Target Engagement Assay: This is a more advanced, live-cell method that measures compound binding to a specific protein target in real-time. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Protocol: Cell Viability and Proliferation Assay (e.g., CellTiter-Glo®)

For kinases involved in cancer cell growth and survival, a key functional outcome of inhibition is a reduction in cell proliferation or the induction of cell death (apoptosis).

Materials:

-

Cancer cell line known to be dependent on the target kinase.

-

Complete cell culture medium.

-

Test compounds serially diluted in DMSO.

-

96-well clear-bottom, white-walled tissue culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Luminometer.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Add serially diluted test compounds to the cells. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

-

Incubation: Incubate the cells for a period relevant to the cell cycle (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) by plotting the luminescence signal against the log of the compound concentration and fitting to a dose-response curve.

-

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from biochemical and cellular assays will reveal the initial SAR for the benzoate library. This information is used to guide the synthesis of new, improved analogs in a process called lead optimization.

Interpreting SAR Data

The goal is to identify which substituents at which positions on the benzoate ring enhance potency and selectivity.

| Substitution Position | Example Substituent (R) | Observed Effect on IC50 | Inferred Interaction |

| para | -OCH3 | 150 nM | Potential H-bond with solvent or specific residue. |

| para | -Cl | 50 nM | Favorable hydrophobic/halogen bond interaction. |

| meta | -NH2 | 80 nM | H-bond with a residue in a side pocket. |

| ortho | -CH3 | >10 µM | Steric clash with the kinase, preventing binding. |

Table 1: Example SAR Data for a Hypothetical Benzoate Kinase Inhibitor.

This iterative cycle of design, synthesis, and testing is the core of medicinal chemistry.

Addressing Liabilities: The Carboxylic Acid Bioisostere Strategy

While the carboxylic acid of the benzoate scaffold is excellent for hinge binding, it can also be a liability. Its acidic nature can lead to low cell permeability and potential metabolic issues, such as the formation of reactive acyl glucuronides. A common strategy to mitigate these issues is to replace the carboxylic acid with a bioisostere —a different functional group with similar physicochemical properties that can maintain the desired biological activity.

Common Bioisosteres for Carboxylic Acids:

-

Tetrazole: A five-membered heterocyclic ring that is also acidic and can form similar hydrogen bond interactions.

-

Hydroxamic Acid: Can also act as a bidentate ligand but with different metabolic and pharmacokinetic profiles.

-

Acylsulfonamide: Can mimic the acidity and hydrogen bonding pattern of a carboxylate.

The choice of bioisostere can dramatically impact the drug-like properties of the inhibitor, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

The substituted benzoate scaffold represents a powerful and validated starting point for the discovery of novel kinase inhibitors. Its synthetic accessibility and inherent ability to interact with the conserved kinase hinge region make it an ideal motif for both fragment-based and traditional lead discovery campaigns. By employing a systematic approach that integrates rational library design, robust biochemical and cellular screening, and iterative SAR-driven optimization, researchers can effectively leverage this scaffold to develop potent and selective clinical candidates. Future efforts will likely focus on applying novel synthetic methodologies to create more three-dimensional and structurally diverse benzoate libraries, as well as the use of computational modeling to more accurately predict the binding modes and ADME properties of these inhibitors, further accelerating their path to the clinic.

References

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

-

Kupcho, K. R., et al. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

-

O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar. [Link]

-

Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

-

O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed. [Link]

-

Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

-

Hall, A., et al. (2024). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]

-

Zorba, A., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. National Institutes of Health. [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

-

O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

-

O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. [Link]

-

MilliporeSigma. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

-

Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

-

Mortenson, P. N., et al. (2014). Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]

-

Fraunhofer IME ScreeningPort. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

-

Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

-

Attwood, M. M., et al. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

-

Liu, X., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. [Link]

-

Lee, J., et al. (2021). Structure–Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. PMC. [Link]

-

Mortenson, P. N., et al. (2014). Fragment-based approaches to the discovery of kinase inhibitors. Semantic Scholar. [Link]

-

Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]

-

Bohem, H. J., et al. (1998). Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. PubMed. [Link]

-

Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

-

Akritopoulou-Zanze, I., & Hajduk, P. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Semantic Scholar. [Link]

-

Widi, A. S., et al. (2024). (PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ResearchGate. [Link]

-

Norman, T., et al. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Wiley Online Library. [Link]

-

Duong, M. T. H., et al. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Semantic Scholar. [Link]

-

Norman, T., et al. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. PubMed. [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening Services. [Link]

-

Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]

-

Pal, R., et al. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. PubMed. [Link]

-

ChemHelp ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. [Link]

-

Silmon, D. V., et al. (2019). Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsulatum. MDPI. [Link]

A Technical Guide to Leveraging Ethyl 2-Chloro-6-(methylsulfonamido)benzoate in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fragment-Based Drug Discovery